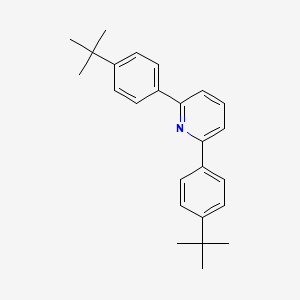
2,6-Bis(4-(tert-butyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with two 4-(tert-butyl)phenyl groups at the 2 and 6 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics due to its ability to act as a deep-blue emitter with high electroluminescence efficiencies .
Méthodes De Préparation
The synthesis of 2,6-Bis(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-(tert-butyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a meta-linking D–π–A–π–D structure, which effectively shortens the molecular conjugated length and restricts intramolecular charge transfer . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,6-Bis(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis(4-(tert-butyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an emitter material, where its planar structure at the benzene–pyridine–benzene joint leads to considerable overlapping of its frontier molecular orbitals. This results in efficient deep-blue emission and good bipolar carrier transporting characteristics .
Comparaison Avec Des Composés Similaires
2,6-Bis(4-(tert-butyl)phenyl)pyridine can be compared with other similar compounds such as:
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in enantioselective catalysis.
2,4,6-Tri-tert-butylpyridine: Utilized in various organic synthesis reactions. What sets this compound apart is its unique meta-linking structure, which enhances its electroluminescence properties, making it highly efficient for use in OLEDs.
Propriétés
Formule moléculaire |
C25H29N |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2,6-bis(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C25H29N/c1-24(2,3)20-14-10-18(11-15-20)22-8-7-9-23(26-22)19-12-16-21(17-13-19)25(4,5)6/h7-17H,1-6H3 |
Clé InChI |
HTGFIWUADVBAPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















